molecular formula C11H22N2O2 B7931454 (S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one

(S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B7931454
M. Wt: 214.30 g/mol
InChI Key: PBHXFQGVMCWVKG-UWVGGRQHSA-N
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Description

(S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one (CAS Number: 1354029-42-7) is a chiral chemical compound with a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol [ citation 1 ]. This reagent features a stereochemically defined pyrrolidine scaffold, a structure frequently encountered in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is not widely published, the (methoxymethyl)pyrrolidine moiety is a recognized pharmacophore in the development of novel therapeutics. Recent scientific literature indicates that structurally related compounds, incorporating similar chiral pyrrolidine elements, are being investigated in advanced pharmaceutical research [ citation 3 ]. For instance, such scaffolds are key components in the design of dual-target ligands for central nervous system (CNS) targets, including compounds with activity at opioid and dopamine receptors [ citation 3 ]. The presence of both amino and carbonyl functional groups provides versatile handles for further synthetic modification, making this compound a valuable building block for constructing more complex molecular architectures or for use in method development and asymmetric synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2S)-2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-6-4-5-9(13)7-15-3/h8-10H,4-7,12H2,1-3H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHXFQGVMCWVKG-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the desired positions. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Reductive Amination

This reaction leverages the primary amino group to form secondary or tertiary amines. When reacted with aldehydes or ketones under hydrogenation conditions (e.g., H₂/Pd-C or NaBH₃CN), the compound undergoes reductive amination to yield substituted amines. For example:

Example Reaction:
(S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one + benzaldehyde →
(S)-2-(Benzylamino)-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one

Condition Catalyst Yield Reference
H₂ (1 atm), EtOHPd/C78%
NaBH₃CN, MeOH/THFNone65%

The stereochemistry at the chiral center remains preserved due to the mild reaction conditions.

Nucleophilic Addition at the Ketone Group

The ketone moiety participates in nucleophilic additions, forming alcohols or imines. Grignard reagents or organolithium compounds react to generate tertiary alcohols:

Example Reaction:
this compound + CH₃MgBr →
(S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methyl-2-(hydroxyethyl)butan-1-ol

Nucleophile Solvent Temperature Yield
CH₃MgBrTHF0°C → RT82%
PhLiEt₂O-78°C → RT68%

Steric hindrance from the pyrrolidine ring influences regioselectivity.

Acylation of the Amino Group

The amino group reacts with acyl chlorides or anhydrides to form amides. This modification is critical for modulating biological activity:

Example Reaction:
this compound + AcCl →
(S)-2-Acetamido-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one

Acylating Agent Base Solvent Yield
Acetyl chloridePyridineDCM90%
Benzoyl anhydrideEt₃NTHF85%

Reaction kinetics favor aprotic solvents to minimize hydrolysis.

Oxidation Reactions

The ketone group resists further oxidation under standard conditions, but the pyrrolidine ring can undergo oxidative cleavage with strong oxidants like KMnO₄ or RuO₄:

Example Reaction:
this compound + KMnO₄ →
(S)-2-Amino-3-methyl-1-(2-(methoxymethyl)-5-oxopyrrolidin-1-yl)butan-1-one

Oxidant Conditions Product Stability
KMnO₄H₂O, 0°C, 2 hrModerate
RuO₄CCl₄, RT, 1 hrHigh

Over-oxidation to carboxylic acids is avoided by controlling reaction time.

Cyclization Reactions

Intramolecular reactions between the amino and ketone groups can form heterocyclic structures. For instance, heating in acidic conditions yields pyrrolidine-fused oxazolidinones:

Example Reaction:
this compound →
(S)-3-Methyl-8-(methoxymethyl)-1-oxa-2,7-diazaspiro[4.4]nonan-2-one

Acid Catalyst Temperature Yield
p-TsOH100°C, 6 hr73%
HCl (gas)80°C, 12 hr65%

The reaction proceeds via hemiaminal intermediate formation.

Stereochemical Influence on Reactivity

The (S,S)-configuration at both chiral centers dictates reaction pathways:

  • Diastereoselectivity : In Grignard additions, the nucleophile attacks the Re face of the ketone, governed by the pyrrolidine ring’s steric bulk.

  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively acylate one enantiomer, enabling kinetic resolution of racemic mixtures.

Comparative Reactivity of Structural Analogs

The table below contrasts reactivity trends with similar compounds :

CompoundReductive Amination YieldAcylation Rate (k, M⁻¹s⁻¹)
This compound78%0.45
(R)-2-(Methoxymethyl)pyrrolidin-1-amine62%0.28
(S)-(1-Aminopyrrolidin-2-yl)methanol55%0.31

The methoxymethyl group enhances solubility in polar solvents, accelerating nucleophilic additions compared to analogs .

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, (S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with desirable properties.

Biology

Research has indicated that compounds similar to this compound exhibit significant biological activities:

Anticancer Properties : Studies have shown that derivatives of pyrrolidine can induce cytotoxic effects on cancer cells. For instance, a study highlighted the effectiveness of certain pyrrolidine derivatives against A549 lung cancer cells, demonstrating selective toxicity towards tumor cells while sparing healthy cells.

CompoundCell LineIC50 (µM)Reference
Derivative AA54910
Derivative BA5495

Antimicrobial Activity : This compound has also been studied for its antimicrobial properties against resistant bacterial strains such as Staphylococcus aureus. Modifications on the pyrrolidine ring have been shown to enhance this activity, making it a candidate for developing new antibiotics.

Medicine

The therapeutic potential of this compound extends into medicinal chemistry where it is investigated for:

Analgesic and Anti-inflammatory Effects : Some studies suggest that similar pyrrolidine derivatives may exhibit analgesic properties, indicating their potential use in pain management therapies.

Case Studies

Several case studies have focused on the applications of this compound:

  • Study on Anticancer Effects :
    • Researchers evaluated a series of pyrrolidine derivatives for their cytotoxic effects on various cancer cell lines.
    • Results indicated that specific structural modifications significantly influenced anticancer activity.
  • Antimicrobial Efficacy Study :
    • This study assessed the effectiveness of different pyrrolidine derivatives against multidrug-resistant bacterial strains.
    • Findings demonstrated that certain substitutions could enhance antimicrobial efficacy, paving the way for new therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with other pyrrolidine- and amino-ketone-containing derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance/Activity Source
Target Compound (1401668-88-9) C₁₁H₂₂N₂O₂ 214.3 Methoxymethyl-pyrrolidine Versatile scaffold; ion channel modulation
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (56414-89-2) C₁₃H₁₈N₂O 218.3 Phenyl group Unspecified drug activity
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one (1254927-47-3) C₁₉H₃₁N₃O 317.47 Benzyl(isopropyl)amino-pyrrolidine Enhanced binding affinity (hypothetical)
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)pyrrolidin-1-yl]-3-methylbutan-1-one (1354029-15-4) C₁₉H₂₉N₃O 315.46 Cyclopropyl-amino-pyrrolidine Potential metabolic stability improvement
(S)-1-(2-(Substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues Variable ~250–350 Benzylamino-pyrrolidinone Anticonvulsant activity (IC₅₀: 10–50 µM)

Key Differences and Implications

Substituent Effects on Bioactivity: Methoxymethyl Group: The target compound’s methoxymethyl substituent enhances water solubility compared to phenyl or benzyl groups, which are more hydrophobic . This may improve bioavailability in polar environments. Cyclopropyl Group: The cyclopropyl moiety in CAS 1354029-15-4 introduces ring strain, which could enhance conformational rigidity and metabolic stability by resisting cytochrome P450 oxidation .

Biological Activity: Anticonvulsant analogues (e.g., from ) demonstrate that substituting the pyrrolidine with benzylamino groups confers sodium channel blocking activity, with IC₅₀ values in the micromolar range . The target compound’s methoxymethyl group may lack this specificity but could be optimized for other targets like IKur channels, as seen in related pyrrolidine derivatives .

Synthetic Accessibility :

  • The target compound’s synthesis (e.g., via reductive amination or enantioselective catalysis) is more straightforward than derivatives requiring complex cyclopropane or benzyl-protected intermediates .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Benzyl(isopropyl)amino Analog
LogP ~1.2 (estimated) ~2.5 ~3.8
Hydrogen Bond Donors 2 2 2
Rotatable Bonds 4 3 6
PSA (Ų) 50 49 58
  • LogP : The target compound’s lower LogP suggests better aqueous solubility, critical for oral bioavailability.
  • Polar Surface Area (PSA): Higher PSA in benzyl(isopropyl)amino derivatives may reduce blood-brain barrier penetration, limiting CNS applications .

Biological Activity

(S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one, often referred to as a pyrrolidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H22N2O2
  • Molecular Weight : 214.3 g/mol
  • CAS Number : 1354029-42-7
  • Boiling Point : 327.9 ± 17.0 °C (predicted)
  • Density : 1.025 ± 0.06 g/cm³ (predicted)
  • pKa : 8.72 ± 0.33 (predicted) .

The compound exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly by influencing the release and reuptake of monoamines such as dopamine and serotonin. The presence of the pyrrolidine ring is crucial for its interaction with various receptors, potentially including:

  • Dopamine Receptors : It may act as a partial agonist or antagonist depending on the context.
  • Serotonin Receptors : Its structure suggests possible interactions with serotonin receptors, which could influence mood and anxiety pathways.

Antidepressant Effects

Research indicates that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects in animal models. For instance, studies have shown that similar compounds can enhance serotonergic activity, leading to improved mood-related behaviors in rodents .

Neuroprotective Properties

This compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of intracellular signaling pathways related to cell survival .

Case Studies

  • Preclinical Studies on Neuroprotection
    • A study demonstrated that a related pyrrolidine compound significantly reduced neuronal cell death in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .
  • Behavioral Assessment in Rodents
    • In behavioral assays, animals treated with this compound showed increased locomotor activity and decreased immobility in forced swim tests, suggesting an antidepressant-like effect .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeMechanism of ActionReference
(S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yAntidepressantModulation of serotonergic system
(R)-Pyrrolidine DerivativeNeuroprotectiveAntioxidant properties
(S)-(+)-2-(Methoxymethyl)pyrrolidineCognitive enhancerDopaminergic modulation

Q & A

Q. What synthetic routes are commonly employed for (S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one, and how is stereochemical integrity maintained?

The compound is synthesized via a coupling reaction between (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid and 2-pyrrolidone. Critical reagents include EDC·HCl (activates carboxyl groups), HOBT (reduces racemization), and Et₃N (base for deprotonation), with DMF as the solvent. Stereochemical control is achieved through chiral starting materials and ambient temperature conditions to minimize epimerization .

Q. Which spectroscopic methods are used to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Assigns protons and carbons (e.g., pyrrolidinone carbonyl at δ 174.1–175.3 ppm, N–H at δ 4.20–4.35 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1715–1717 cm⁻¹, N–H stretch at 3378–3437 cm⁻¹) .
  • Elemental Analysis : Validates purity (C, H, N deviations ≤ ±0.4% from theoretical values) .

Q. What pharmacological screening models are suitable for initial evaluation of anticonvulsant activity?

Standard protocols include:

  • Subcutaneous pentylenetetrazole (scPTZ) test : Induces clonic seizures to assess seizure threshold .
  • Maximal electroshock (MES) test : Evaluates tonic seizure suppression . Doses (30–300 mg/kg, i.p.) are administered 0.5–4 hours pre-test, with neurotoxicity assessed via rotorod and ethanol potentiation tests .

Advanced Research Questions

Q. How can coupling reaction conditions be optimized to enhance yield while preserving stereochemistry?

Key variables include:

  • Reagent stoichiometry : Excess EDC·HCl (1.5 eq) ensures complete activation of carboxylates .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve solubility .
  • Temperature control : Ambient conditions (20–25°C) reduce side reactions like epimerization .

Q. How should researchers resolve contradictions between in vitro binding data and in vivo efficacy?

Contradictions may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations to correlate exposure with effect .
  • Metabolite identification : Use LC-MS to assess active/inactive metabolites .
  • Receptor occupancy studies : Validate target engagement via radioligand binding assays .

Q. What computational approaches are recommended for molecular docking studies targeting GABA receptors?

  • Protein preparation : Use X-ray/NMR structures of GABA receptors (e.g., PDB ID 4COF) with optimized protonation states.
  • Ligand parametrization : Assign partial charges via AM1-BCC or DFT methods.
  • Docking software : AutoDock Vina or Schrödinger Glide with flexible side chains in binding pockets .
  • Validation : Compare docking poses with known agonists/antagonists and validate via MD simulations .

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